molecular formula C7H12N2O2 B083311 2-cyano-N-(3-methoxypropyl)acetamide CAS No. 15029-45-5

2-cyano-N-(3-methoxypropyl)acetamide

Cat. No.: B083311
CAS No.: 15029-45-5
M. Wt: 156.18 g/mol
InChI Key: QWNFSBIGAWBUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(3-methoxypropyl)acetamide is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-cyano-N-(3-methoxypropyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-cyano-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with phenacyl bromide in boiling ethanol using triethylamine as a catalyst to form pyrrole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-cyano-N-(3-methoxypropyl)acetamide can be compared with other similar compounds, such as 2-cyanoacetamide. While both compounds share the cyanoacetamide core structure, this compound has a unique methoxypropyl substituent that imparts distinct chemical properties and reactivity . This uniqueness makes it valuable for specific applications where other cyanoacetamide derivatives may not be suitable.

Properties

IUPAC Name

2-cyano-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNFSBIGAWBUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367977
Record name 2-cyano-N-(3-methoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-45-5
Record name 2-cyano-N-(3-methoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.